molecular formula C21H29N3O6 B12799204 Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate CAS No. 24692-58-8

Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate

Cat. No.: B12799204
CAS No.: 24692-58-8
M. Wt: 419.5 g/mol
InChI Key: TVCNPXGWXYJWMS-UHFFFAOYSA-N
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Description

Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a prolylvalylglycinate backbone, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate typically involves the following steps:

    Protection of Amino Groups: The amino groups of the proline, valine, and glycine residues are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

    Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The benzyloxycarbonyl groups are removed using hydrogenation or acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of protected amino acids are synthesized and coupled using automated peptide synthesizers.

    Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical integrity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.

Scientific Research Applications

Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

    Biology: The compound is utilized in studies involving enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target molecules. The prolylvalylglycinate backbone can mimic natural peptides, enabling the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(benzyloxy)carbonyl]-D-prolylglycylglycinate
  • Methyl 1-[(benzyloxy)carbonyl]-5-oxoprolyl-D-leucylglycinate

Uniqueness

Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate is unique due to its specific combination of amino acid residues and the presence of the benzyloxycarbonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

24692-58-8

Molecular Formula

C21H29N3O6

Molecular Weight

419.5 g/mol

IUPAC Name

benzyl 2-[[1-[(2-methoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H29N3O6/c1-14(2)18(20(27)22-12-17(25)29-3)23-19(26)16-10-7-11-24(16)21(28)30-13-15-8-5-4-6-9-15/h4-6,8-9,14,16,18H,7,10-13H2,1-3H3,(H,22,27)(H,23,26)

InChI Key

TVCNPXGWXYJWMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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